molecular formula C17H13Cl2FN2O3 B2398831 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide CAS No. 954616-92-3

2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide

Cat. No.: B2398831
CAS No.: 954616-92-3
M. Wt: 383.2
InChI Key: MRDNSUKFXXTNFT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields, including medicinal chemistry, due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide typically involves multiple steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the benzamide moiety: This can be done through an amide coupling reaction using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To increase the reaction rate.

    Optimization of temperature and pressure: To ensure the reactions proceed efficiently.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring.

    Reduction: Reduction reactions could potentially modify the benzamide or oxazolidinone moieties.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorobenzamide: A simpler analog without the oxazolidinone and fluorophenyl groups.

    N-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide: Lacking the dichloro substitution on the benzamide ring.

Uniqueness

The unique combination of the dichloro, fluorophenyl, and oxazolidinone moieties in 2,5-dichloro-N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2,5-dichloro-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN2O3/c18-10-1-6-15(19)14(7-10)16(23)21-8-13-9-22(17(24)25-13)12-4-2-11(20)3-5-12/h1-7,13H,8-9H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDNSUKFXXTNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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